N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide
Description
N1-(2-(4-(Dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide is a synthetic compound featuring a hybrid structure combining a 4-(dimethylamino)phenyl group, a 4-(4-fluorophenyl)piperazine moiety, and an ethyloxalamide linker.
Properties
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32FN5O2/c1-4-26-23(31)24(32)27-17-22(18-5-9-20(10-6-18)28(2)3)30-15-13-29(14-16-30)21-11-7-19(25)8-12-21/h5-12,22H,4,13-17H2,1-3H3,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYQDKZVUXSZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-ethyloxalamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by various research findings and case studies.
- Molecular Formula : C23H30N6O4
- Molecular Weight : 454.5 g/mol
- CAS Number : 900006-28-2
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, a study evaluated the compound's impact on pancreatic cancer (Panc-1) and triple-negative breast cancer (MDA-MB-231) cells:
| Compound | Cell Line | Concentration (μM) | Effect on Cell Growth |
|---|---|---|---|
| N1 | MDA-MB-231 | 1, 2 | Complete disturbance of colony growth |
| N1 | Panc-1 | 2 | Strong inhibition of colony formation |
The compound exhibited significant antiproliferative activity, particularly at the higher concentrations tested .
Anti-inflammatory Properties
The presence of dimethylamino groups in the structure has been linked to enhanced anti-inflammatory effects. A study indicated that derivatives containing such moieties demonstrated maximum activity in various antioxidant assays and were effective in inhibiting inflammatory pathways in macrophage cell lines .
Case Studies and Research Findings
Several research initiatives have investigated the biological activity of related compounds, providing insights into structure–activity relationships:
- Study on Anticancer Derivatives : This study focused on pyrrolidinone derivatives that share structural similarities with N1. The most active compounds displayed strong inhibitory effects on cell viability in both Panc-1 and MDA-MB-231 spheroids, indicating a robust anticancer profile .
- Inflammatory Response Evaluation : Research involving compounds with similar dimethylamino substitutions demonstrated significant modulation of inflammatory responses in RAW 264.7 macrophages, suggesting that such modifications enhance biological efficacy .
- Antitubercular Activity : A series of substituted piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with several demonstrating significant activity and low cytotoxicity to human cells, indicating a favorable therapeutic index for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
Piperazine derivatives are widely explored for their CNS activity. Below is a comparative analysis of structurally related compounds:
†Calculated based on molecular formula from structural data.
Key Observations :
- The ethyloxalamide linker in the target compound may improve metabolic stability compared to the pentanamide chain in ’s compound, which could be more prone to hydrolysis .
Piperazine vs. Piperidine-Based Analogues
Compounds like W-18 and W-15 () share phenylethyl-piperidinylidene cores but differ significantly in pharmacology. Unlike the target compound’s piperazine ring, piperidine derivatives (e.g., W-18) exhibit opioid-like activity due to their structural mimicry of fentanyl’s 4-piperidinyl group . This highlights the critical role of the piperazine nitrogen in the target compound, which may favor dopaminergic/serotonergic interactions over opioid receptor binding .
Receptor Affinity and Selectivity
- The target compound’s dimethylamino group likely enhances dopamine D2/D3 receptor affinity, analogous to selective D3 ligands in . However, the 4-fluorophenyl substituent may reduce off-target effects compared to dichlorophenyl groups, which show broader receptor interactions .
- Piperazine-based compounds (e.g., ) often exhibit dual histamine H1/H4 receptor activity, but the target compound’s oxalamide linker and aryl groups suggest divergent targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
